molecular formula C10H10N2O3 B11898494 Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11898494
M. Wt: 206.20 g/mol
InChI Key: OWMASDPQIQZJQP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(14)15-2)8-5-7(13)3-4-12(8)11-6/h3-5,11H,1-2H3

InChI Key

OWMASDPQIQZJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=O)C=CN2N1)C(=O)OC

Origin of Product

United States

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